

Methotrexate and Arterial Stiffness in Animal Models of Rheumatoid Arthritis: A Comparative Analysis

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A critical gap in preclinical research hinders a direct cross-study comparison of methotrexate's (MTX) impact on arterial stiffness across various animal models of rheumatoid arthritis (RA). While the Adjuvant-Induced Arthritis (AIA) rat model has been investigated, a notable lack of published data exists for other widely used models, such as Collagen-Induced Arthritis (CIA) and TNF-transgenic mice, specifically evaluating arterial stiffness parameters like pulse wave velocity or aortic compliance following MTX treatment. This guide provides a comprehensive overview of the available evidence from the AIA model and highlights the current limitations in our understanding.

Adjuvant-Induced Arthritis (AIA) Rat Model: No Improvement in Endothelial Function

A key study by Bordy et al. (2019) investigated the effect of methotrexate on endothelial function, a crucial factor influencing arterial stiffness, in a rat model of adjuvant-induced arthritis. Despite a significant reduction in clinical and systemic inflammation, the study found that MTX did not improve the impaired endothelial-dependent relaxation of the aorta.

Quantitative Data Summary

The following table summarizes the key findings from the study on the AIA rat model.



Parameter	Vehicle (AIA Control)	Methotrexate (1 mg/kg/week)	Methotrexate (2 mg/kg/week)	p-value
Arthritis Score	High	Significantly Reduced	Significantly Reduced	<0.05
Plasma IL-1β (pg/mL)	Elevated	Significantly Reduced	Not Reported	<0.05
Plasma TNF-α (pg/mL)	Elevated	Significantly Reduced	Not Reported	<0.01
Acetylcholine- induced Aortic Relaxation (%)	Impaired	No Significant Improvement	No Significant Improvement	>0.05

Data extracted from Bordy R, et al. Clin Exp Rheumatol. 2019.[1][2]

Experimental Protocol

Animal Model: Male Lewis rats were used to induce adjuvant-induced arthritis (AIA) through a single intradermal injection of Mycobacterium butyricum suspended in mineral oil at the base of the tail.

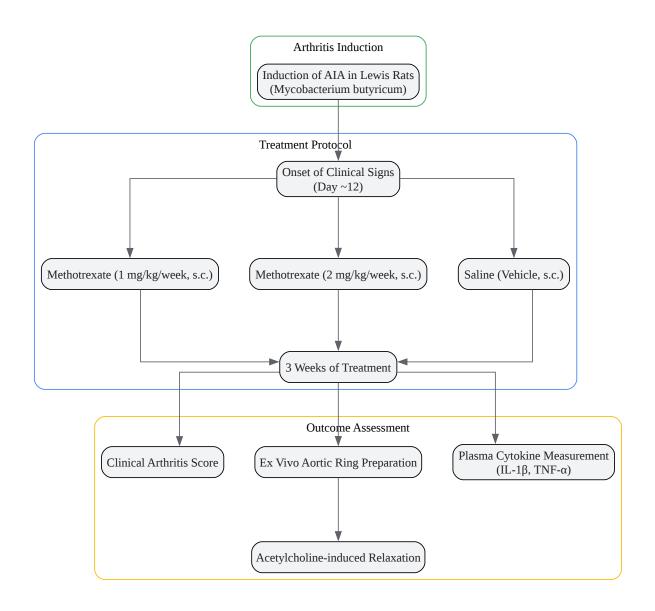
Treatment: Upon the first clinical signs of arthritis (around day 12 post-induction), rats were treated with either saline (vehicle) or methotrexate subcutaneously at a dose of 1 mg/kg/week or 2 mg/kg/week for three weeks.

Assessment of Arterial Function: Endothelial function was assessed ex vivo on thoracic aortic rings. The rings were pre-constricted with phenylephrine, and concentration-response curves to acetylcholine were generated to evaluate endothelium-dependent relaxation.

Inflammatory Markers: Plasma levels of pro-inflammatory cytokines, including Interleukin-1 β (IL-1 β) and Tumor Necrosis Factor- α (TNF- α), were quantified using ELISA.

Experimental Workflow





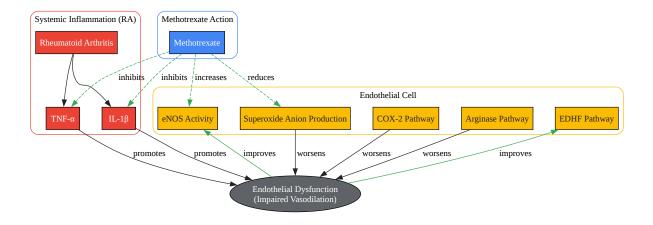
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Experimental workflow for the AIA rat study.



Signaling Pathways in Endothelial Dysfunction

The study in AIA rats explored several pathways related to endothelial dysfunction. While methotrexate did not improve overall endothelial function, it did show some effects on specific molecular pathways.



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Signaling pathways in RA-induced endothelial dysfunction.

Collagen-Induced Arthritis (CIA) and TNF-Transgenic Models: A Research Gap

Extensive literature searches did not yield studies that specifically measured arterial stiffness or related vascular function parameters in response to methotrexate treatment in either the CIA mouse/rat model or TNF-transgenic mouse models of rheumatoid arthritis. The majority of published research on MTX in these models focuses on its anti-inflammatory effects on joint pathology, such as reducing synovitis, cartilage degradation, and bone erosion.[3][4][5][6][7][8]



This represents a significant knowledge gap in the preclinical evaluation of methotrexate's cardiovascular effects in the context of rheumatoid arthritis.

Conclusion and Future Directions

The available evidence from animal models on the effect of methotrexate on arterial stiffness in rheumatoid arthritis is currently limited to the adjuvant-induced arthritis rat model. In this specific model, methotrexate, while effective in reducing inflammation, did not demonstrate a beneficial effect on endothelial dysfunction, a key contributor to arterial stiffness.

There is a clear need for future research to investigate the impact of methotrexate on direct measures of arterial stiffness, such as pulse wave velocity and aortic compliance, in other commonly used and mechanistically distinct animal models of RA, including collagen-induced arthritis and TNF-transgenic mice. Such studies would provide a more complete preclinical picture of the vascular effects of methotrexate and could help to elucidate the mechanisms behind its observed cardiovascular benefits in human RA patients. A comparative approach across different models would be particularly valuable in understanding how different inflammatory pathways in RA contribute to vascular pathology and how they are modulated by methotrexate.

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